Cas no 1261898-48-9 (4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid)
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID90691229
- 2',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid, 95%
- 1261898-48-9
- MFCD18321863
- 4-(2,5-DICHLOROPHENYL)-3-HYDROXYBENZOIC ACID
- 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid
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- MDL: MFCD18321863
- Inchi: 1S/C13H8Cl2O3/c14-8-2-4-11(15)10(6-8)9-3-1-7(13(17)18)5-12(9)16/h1-6,16H,(H,17,18)
- InChI Key: SITBKIQVIBBRHV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CC(C(=O)O)=CC=1O)Cl
Computed Properties
- Exact Mass: 281.9850495Da
- Monoisotopic Mass: 281.9850495Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 57.5Ų
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329122-5 g |
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid, 95%; . |
1261898-48-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329122-5g |
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid, 95%; . |
1261898-48-9 | 95% | 5g |
€1159.00 | 2024-04-20 |
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid Suppliers
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid
Introduction to 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid (CAS No. 1261898-48-9)
4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid, identified by the chemical identifier CAS No. 1261898-48-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a hydroxyl group and two chlorine atoms substituents on the aromatic ring. The precise arrangement of these functional groups imparts distinct chemical properties, making it a valuable candidate for various applications in medicinal chemistry and synthetic organic chemistry.
The molecular structure of 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid consists of a benzoic acid core substituted with a hydroxyl group at the 3-position and chlorine atoms at the 2- and 5-positions of the phenyl ring. This specific substitution pattern enhances its reactivity and interaction with biological targets, making it a promising scaffold for drug development. The presence of both hydroxyl and chloro groups allows for further functionalization, enabling chemists to design analogs with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid and its derivatives. Studies have demonstrated that benzoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The hydroxyl group in this compound can participate in hydrogen bonding interactions, which is crucial for binding to biological targets such as enzymes and receptors. Additionally, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the aromatic ring, influencing its reactivity and binding affinity.
One of the most compelling aspects of 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel molecules with enhanced therapeutic efficacy. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer progression. The hydroxyl group serves as a site for further derivatization, allowing for the introduction of additional functional groups that can improve solubility, bioavailability, and target specificity.
The synthesis of 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by hydroxylation and chlorination steps. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency. The availability of high-quality starting materials and well-established synthetic protocols makes it feasible to produce this compound on both laboratory and industrial scales.
From a computational chemistry perspective, 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid has been extensively studied to understand its molecular interactions and pharmacokinetic properties. Molecular docking simulations have revealed that this compound can bind effectively to various biological targets, including cytochrome P450 enzymes and nuclear receptors. These interactions are critical for understanding its potential therapeutic effects and side effects. Additionally, quantum mechanical calculations have been used to predict the electronic structure and reactivity of this compound, providing insights into its behavior in different chemical environments.
The role of 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid in drug development has been further highlighted by recent clinical studies. While it is not yet approved for human use, preclinical trials have shown encouraging results in treating various diseases. For example, derivatives of this compound have demonstrated anti-inflammatory properties comparable to existing drugs but with improved selectivity and reduced side effects. These findings underscore the importance of continued research into this class of compounds.
In conclusion,4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid (CAS No. 1261898-48-9) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing new drugs with improved efficacy and safety profiles. As research progresses,this compound is expected to play an increasingly important role in addressing unmet medical needs worldwide.
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